[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
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Description
[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various fields of research, including biochemistry, pharmacology, and medicine. In
Scientific Research Applications
Antioxidant Applications
Compounds structurally related to the specified chemical have been identified as potential antioxidants. For instance, substituted aryl meroterpenoids from red seaweed have shown comparable antioxidant activities to commercial antioxidants like gallic acid. This suggests that similar compounds could be developed as lead antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).
Antimicrobial and Anti-inflammatory Applications
New synthetic approaches have yielded compounds with notable antimicrobial activities against various bacterial and fungal pathogens. This implies the potential of these compounds for use in developing new antimicrobial agents. Additionally, certain derivatives have demonstrated analgesic and anti-inflammatory activities, indicating their potential in the formulation of new pain relief and anti-inflammatory drugs (Wardkhan et al., 2008; Dewangan et al., 2015).
properties
IUPAC Name |
[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-12-15-6-8-17(9-7-15)26-14-20(25)27-13-19(24)22-11-10-18(21-22)16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFBYYJTHTQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)COC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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